3-イソキノリンカルボン酸メチル

概要

説明

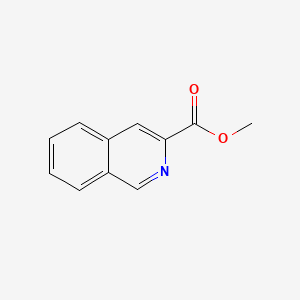

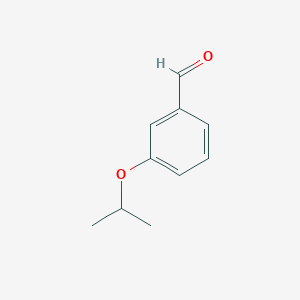

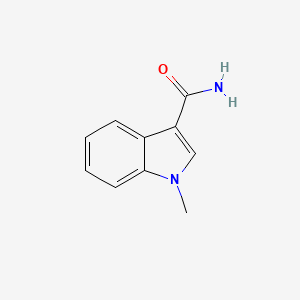

Methyl isoquinoline-3-carboxylate is a compound that has been the subject of various synthetic methodologies due to its relevance in medicinal chemistry and as a building block in organic synthesis. The compound is characterized by the isoquinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a carboxylate group at the third position and a methyl group as a substituent.

Synthesis Analysis

The synthesis of isoquinoline derivatives has been explored through different approaches. One method involves the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes, which allows for the synthesis of C1-benzyl and -benzoyl isoquinolines . Another efficient method for synthesizing isoquinoline-3-carboxylate compounds has been reported, where a moderate yield was achieved by refluxing a specific methyl ester in HMTA/TFA . Additionally, novel synthetic routes have been developed for related compounds, such as the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles , and the one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been elucidated using various analytical techniques. For instance, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by NMR, LC/MS, and single crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . Similarly, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are crucial for their functionalization and application in synthesis. For example, the formation of 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline from a specific carbamate involves a mechanism that includes the formation of a cis-arylcyclopropylamine . The Heck-mediated synthesis has also been employed to create complex structures such as naphtho[2,1-f]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. The presence of substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its chemical behavior and stability . The synthesis of these compounds often involves conditions that take advantage of their physical properties, such as solvent-free processes assisted by microwave technology .

科学的研究の応用

医薬品化学:薬理活性化合物の合成

3-イソキノリンカルボン酸メチル: は、様々な薬理活性化合物の合成における医薬品化学の重要な構成要素です。 イソキノリンコアは、多くのFDA承認薬および天然産物に見られる一般的なモチーフであり、幅広い生物学的応答を示しています 。 この化合物の汎用性により、抗がん剤、抗酸化剤、抗炎症剤、抗菌剤などの特性を持つ分子を作成することができます .

有機合成:合成方法論の開発

有機合成において、3-イソキノリンカルボン酸メチルは、新規合成方法論の開発に利用されます。 例えば、メチルアレーンとの酸化クロス脱水素化カップリングによってC1-ベンジルおよび-ベンゾイルイソキノリンを合成することができます 。このような方法論は、合成化学者のツールキットを拡張し、さらなる研究開発のために複雑な分子を作成することを可能にします。

創薬:受容体アゴニストおよびアンタゴニスト

この化合物は、ベンゾジアゼピン受容体に結合する可能性を示しており、受容体アゴニストおよびアンタゴニストの開発における有用性を示唆しています。この用途は、受容体活性の調節が様々な神経疾患の新しい治療法につながる可能性のある神経科学の分野で特に関連しています。

グリーンケミストリー:持続可能な化学プロセス

3-イソキノリンカルボン酸メチル: は、より持続可能な化学プロセスを求めるグリーンケミストリーにおいても重要です。 その合成は、多成分ワンポット反応や、マイクロ波および紫外線照射促進合成を利用した無溶媒条件など、環境に優しい方法によって実現できます 。これらの方法は、化学生産の環境への影響を軽減します。

分析技術:分子構造解明

3-イソキノリンカルボン酸メチル誘導体の分子構造は、NMR、LC/MS、単結晶X線回折などの様々な分析技術を使用して解明することができます 。これらの技術は、合成した化合物の構造を確認し、その化学的性質と反応性を理解するために不可欠です。

化学的官能基化:複雑な構造の作成

最後に、3-イソキノリンカルボン酸メチルは、化学的官能基化に重要です。 ヘック媒介合成によってナフト[2,1-f]イソキノリンなどの複雑な構造を作成するのに不可欠な、様々な化学反応を起こすことができます 。この用途は、さらなる研究および医薬品開発に使用できる化学物質の多様性を拡大するために不可欠です。

作用機序

Isoquinoline-3-carboxylic acid (IQ3CA) demonstrated significant antibacterial activity against various plant bacteria . Treatment of bacterial cells with IQ3CA resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of the bacteria were inhibited, and biofilm formation was prevented .

Safety and Hazards

Methyl isoquinoline-3-carboxylate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Isoquinoline alkaloids are a large group of natural products in which isoquinolines form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, there is an urgent need to develop innovative and environmentally sustainable bactericides .

特性

IUPAC Name |

methyl isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCGBIZQNMVMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352385 | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27104-73-0 | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27104-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl isoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-isoquinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-ISOQUINOLINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT2546QNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the carbonyl group in methyl isoquinoline-3-carboxylate for its binding affinity to benzodiazepine receptors?

A1: Research suggests that the presence of a carbonyl group at the 3-position of both beta-carbolines and isoquinolines is crucial for their binding affinity to benzodiazepine receptors [, ]. Methyl isoquinoline-3-carboxylate, possessing this structural feature, exhibits moderate binding affinity. Studies comparing various beta-carboline derivatives showed that those with carbonyl-containing substituents (like CO2Me in methyl isoquinoline-3-carboxylate) at the 3-position demonstrated higher in vitro potency compared to derivatives with alcohol substituents []. This highlights the importance of the carbonyl moiety for interaction with the benzodiazepine receptor.

Q2: How does the structure of methyl isoquinoline-3-carboxylate relate to its activity compared to beta-carbolines?

A2: Both methyl isoquinoline-3-carboxylate and beta-carbolines share structural similarities that contribute to their interaction with benzodiazepine receptors. While beta-carbolines have a tricyclic structure, methyl isoquinoline-3-carboxylate possesses a bicyclic isoquinoline core. Despite this difference, both compounds feature a carbonyl group at the 3-position, considered crucial for binding [, ]. The research indicates that this shared feature allows methyl isoquinoline-3-carboxylate, despite being structurally simpler than beta-carbolines, to bind to benzodiazepine receptors, albeit with moderate affinity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)